molecular formula C17H19NO5S B2490292 3-Acetyl-N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]benzenesulfonamide CAS No. 2310141-78-5

3-Acetyl-N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]benzenesulfonamide

Cat. No. B2490292
CAS RN: 2310141-78-5
M. Wt: 349.4
InChI Key: LTKJOPGCHZQDLW-UHFFFAOYSA-N
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Description

The compound is a derivative of benzofuran and coumarin . Benzofurans are a group of nature-occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature . More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria .


Synthesis Analysis

The synthesis of these heterocycles has been considered for many organic and pharmaceutical chemists . This review includes the recent research in synthesis methods of coumarin systems, investigating their biological properties .


Molecular Structure Analysis

The molecular structure of benzofuran derivatives is quite diverse. The 4-position of the benzofuran may be substituted or unsubstituted .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives can vary widely depending on the specific compound .

Mechanism of Action

The mechanism of action of benzofuran derivatives is quite diverse, depending on the specific compound and its biological target .

Future Directions

Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . Thus, considerable attention has been focused on the discovery of new drugs in the fields of drug invention and development .

properties

IUPAC Name

3-acetyl-N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5S/c1-12(19)13-4-2-5-14(10-13)24(21,22)18-11-17(20)8-3-6-16-15(17)7-9-23-16/h2,4-5,7,9-10,18,20H,3,6,8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTKJOPGCHZQDLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)S(=O)(=O)NCC2(CCCC3=C2C=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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